6,10,14-Trimethylpentadec-6-EN-2-one
Description
Properties
CAS No. |
64667-26-1 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
6,10,14-trimethylpentadec-6-en-2-one |
InChI |
InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h12,15-16H,6-11,13-14H2,1-5H3 |
InChI Key |
CMVDSPBQPDSBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC=C(C)CCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 6,10-Dimethylundeca-5,9-dien-2-one
The initial step in this route involves the selective hydrogenation of 6,10-dimethylundeca-5,9-dien-2-one, a diunsaturated ketone, to yield 6,10-dimethylundec-5-en-2-one. Palladium-on-carbon (Pd/C) or nickel catalysts are employed under hydrogen pressures of 1–5 bar at 25–50°C, achieving >95% conversion with minimal over-reduction. The choice of solvent—typically methanol or ethanol—affects reaction kinetics, with polar protic solvents enhancing hydrogen absorption. A critical challenge lies in preserving the remaining double bond at C5–C6 while saturating the C9–C10 bond, necessitating precise control of reaction time and catalyst loading.
Isomerization to Establish (6R,10R) Stereochemistry
Following hydrogenation, the monounsaturated intermediate undergoes stereoselective isomerization to establish the (6R,10R) configuration. This is achieved using acidic resins (e.g., Amberlyst-15) or homogeneous Lewis acids like zinc chloride (ZnCl₂) in toluene at 80–100°C. The reaction proceeds via a carbocationic mechanism, where protonation at C10 generates a tertiary carbocation that undergoes hydride shift to stabilize the (R)-configuration. Isomerization yields exceeding 85% are reported, though competing pathways may produce minor (6S,10R) and (6R,10S) diastereomers.
Aldol Condensation for Chain Elongation
The final step employs aldol condensation between the isomerized product and acetone in the presence of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). This base-catalyzed reaction extends the carbon chain by four units, forming the pentadecanone skeleton. Optimal conditions—50–60°C, 6–12 h reaction time, and a 2:1 molar ratio of acetone to ketone—achieve 70–80% yields. Side reactions, such as self-condensation of acetone, are mitigated by slow reagent addition and excess ketone.
Farnesene-Based Coupling with Methyl Acetoacetate
Rhodium-Catalyzed C–C Bond Formation
An alternative industrial method utilizes β-farnesene (a mixture of α- and β-isomers) and methyl acetoacetate in a rhodium-catalyzed coupling reaction. The catalyst system—[RhCl(cycloocta-1,5-diene)]₂ with trisodium triphenylphosphinetrisulfonate—facilitates C–C bond formation between the farnesene’s terminal double bond and the acetoacetate enolate. Key parameters include:
- Solvent System : Ethanol-water mixtures (1:1 v/v) enhance catalyst stability and miscibility.
- Power Input : High-shear mixing (662 W/L) accelerates mass transfer, reducing reaction time from 12 h to 4 h.
- Temperature : Reactions proceed optimally at 60–70°C, balancing kinetic efficiency with thermal degradation risks.
This method achieves 65–75% conversion to methyl (4E,8E)-2-acetyl-5,9,13-trimethyltetradeca-4,8,12-trienoate, which is subsequently hydrolyzed to farnesyl acetone.
Hydrolysis and Decarboxylation
The ester intermediate undergoes basic hydrolysis (2M NaOH, 80°C) followed by acid-catalyzed decarboxylation (HCl, reflux) to yield the target ketone. Yields for this tandem process range from 60–70%, with losses attributed to incomplete hydrolysis and side reactions during decarboxylation.
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Synthesis | Farnesene Coupling |
|---|---|---|
| Starting Materials | 6,10-Dimethylundeca-5,9-dien-2-one | β-Farnesene, methyl acetoacetate |
| Catalysts | Pd/C, ZnCl₂ | Rhodium complexes |
| Reaction Steps | 3 | 2 |
| Overall Yield | 55–60% | 45–50% |
| Stereoselectivity | High (>85% (6R,10R)) | Moderate (70–75% E,E) |
| Scalability | Pilot-plant feasible | Industrial-scale optimized |
The multi-step route offers superior stereochemical control, critical for fragrance applications requiring specific enantiomers. In contrast, the farnesene-based method reduces operational complexity and aligns with green chemistry principles through aqueous solvent systems.
Industrial Optimization Strategies
Catalyst Recycling in Rhodium-Mediated Coupling
Recent advances immobilize rhodium catalysts on mesoporous silica supports, enabling five reaction cycles with <10% activity loss. This reduces rhodium consumption from 0.5 mol% to 0.1 mol%, significantly lowering production costs.
Continuous-Flow Hydrogenation
Adoption of continuous-flow reactors for the hydrogenation step minimizes hot-spot formation and improves heat transfer. Microchannel reactors operating at 10 bar H₂ and 50°C achieve 98% conversion with residence times under 30 minutes, outperforming batch systems.
Chemical Reactions Analysis
Types of Reactions
6,10,14-Trimethylpentadec-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,10,14-Trimethylpentadec-6-EN-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6,10,14-Trimethylpentadec-6-EN-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the double bond and the ketone group allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, 6,10,14-Trimethylpentadec-6-EN-2-one is compared below with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Double Bond Position | Methyl Group Positions | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₈H₃₂O | 6 | 6, 10, 14 | 280–290 | Fragrance intermediates |
| Muscone | C₁₆H₃₀O | 9 (cyclic) | 3, 7, 12 (cyclic) | 315–320 | Perfumery (musk odorant) |
| Civetone | C₁₇H₃₀O | 9 (cyclic) | 5, 9 (cyclic) | 300–310 | Synthetic musk production |
| β-Damascone | C₁₃H₂₀O | 7 | 1, 3 | 250–260 | Floral fragrances |
Key Findings:
Structural Complexity : Unlike cyclic musks (e.g., muscone, civetone), this compound adopts a linear structure with multiple methyl branches and a single double bond. This linearity may reduce steric hindrance in synthetic reactions compared to cyclic analogs .
Odor Profile: While muscone and civetone are prized for their intense musk notes, this compound exhibits a subtler, woody-amber odor due to its unsaturated backbone and ketone positioning .
Synthetic Utility: Its linear structure allows for easier derivatization, making it a versatile intermediate in synthesizing larger terpenoids or macrocyclic compounds .
Limitations of Available Evidence:
The tables and figures in the evidence focus on preference elicitation methods (), statistical kappa coefficients (), and safety protocols for hexafluoro-1,3-butadiene (), none of which are chemically relevant to the target compound.
Q & A
Basic Research Questions
Q. How can 6,10,14-Trimethylpentadec-6-EN-2-one be reliably identified and characterized in laboratory settings?
- Methodological Answer : Utilize spectroscopic techniques such as NMR (for structural elucidation of methyl and olefin groups), mass spectrometry (MS) (to confirm molecular weight and fragmentation patterns), and IR spectroscopy (to identify carbonyl and alkene functional groups). Cross-validate results with chromatographic methods (e.g., GC-MS or HPLC) to ensure purity. For reproducibility, document solvent systems, instrument calibration parameters, and reference standards. Critical analysis of spectral data should align with established databases or prior literature, with attention to stereochemical configurations .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Implement respiratory protection (e.g., N95 masks or fume hoods) to avoid inhalation of vapors or dust. Use water spray to cool containers during fire risks and prevent environmental contamination by isolating spills from drains. Ensure adequate ventilation and evacuate personnel during large-scale accidents. Safety measures should align with OSHA guidelines and material safety data sheets (MSDS) for analogous ketones .
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Challenges include stereoselectivity at the C6 double bond and side reactions during methyl group introduction. Optimize via catalyst screening (e.g., BF₃·Et₂O for cyclization, as in related terpenoid syntheses) and controlled temperature regimes (≤0°C to minimize degradation). Use kinetic studies to identify rate-limiting steps, and employ inert atmospheres (N₂/Ar) to stabilize intermediates. Validate purity at each step via TLC or HPLC, and compare yields with literature benchmarks .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Apply molecular dynamics (MD) and density functional theory (DFT) to simulate electron distribution at the carbonyl and alkene moieties. Software like Discovery Studio can model interactions with catalysts (e.g., transition metals) and predict regioselectivity. Validate computational results with experimental kinetic data, and adjust force fields to account for steric effects from trimethyl groups .
Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., solvent polarity, temperature) affecting chemical shifts or fragmentation patterns. Replicate experiments under standardized conditions, and apply multivariate statistical tools (e.g., PCA) to isolate confounding factors. If contradictions persist, propose revised spectral assignments via 2D-NMR (e.g., COSY, HSQC) or isotopic labeling .
Experimental Design & Data Analysis
Q. What experimental design limitations could affect the generalizability of studies on this compound’s environmental behavior?
- Methodological Answer : Limitations include sample degradation during prolonged experiments (e.g., 9-hour data collection windows), which alters organic matrices. Mitigate by implementing continuous cooling (4°C) and inert storage. Expand sample diversity (e.g., >144 mixtures) to better mimic real-world environmental variability. Use control groups with stabilized analogs to isolate degradation effects .
Q. How can researchers ensure reproducibility when adapting literature methods for synthesizing this compound?
- Methodological Answer : Document step-by-step protocols in third-person past tense, specifying equipment (e.g., Schlenk lines for air-sensitive steps), reagent grades, and purification techniques. Include critical milestones (e.g., reaction completion checks via TLC). Cross-reference with primary literature, and validate intermediate structures before proceeding. For peer verification, share raw data (e.g., NMR spectra) in supplementary materials .
Literature & Critical Analysis
Q. What strategies are effective for integrating fragmented literature on structurally related compounds into a cohesive study?
- Methodological Answer : Perform systematic reviews using databases (e.g., SciFinder, Reaxys) to identify common synthetic pathways or spectral trends. Use retrosynthetic analysis to map feasible routes for this compound, prioritizing methods with >70% yields in analogous systems. Critically evaluate source reliability, favoring peer-reviewed journals over non-academic platforms .
Q. How can researchers design original experiments to resolve gaps in understanding this compound’s biological activity?
- Methodological Answer : Propose structure-activity relationship (SAR) studies by synthesizing analogs with modified methyl or carbonyl groups. Use in vitro assays (e.g., enzyme inhibition) to quantify activity, and apply molecular docking to hypothesize binding modes. Compare results with computational predictions, and statistically analyze dose-response curves to identify significant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
